molecular formula C8H10N4O3 B11894956 8-(Hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 42204-38-6

8-(Hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B11894956
CAS No.: 42204-38-6
M. Wt: 210.19 g/mol
InChI Key: ZBVLWXKLOOBRLQ-UHFFFAOYSA-N
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Description

8-(Hydroxymethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a heterocyclic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with hydroxymethyl and methyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Hydroxymethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with formaldehyde under basic conditions to introduce the hydroxymethyl group. This is followed by methylation reactions to introduce the methyl groups at the 3 and 7 positions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to monitor and control reaction parameters. Purification steps such as crystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-(Hydroxymethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups under specific conditions.

    Reduction: Reduction reactions can target the purine ring or the substituents, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse purine derivatives .

Scientific Research Applications

8-(Hydroxymethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Hydroxymethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The hydroxymethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Hydroxymethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields .

Properties

IUPAC Name

8-(hydroxymethyl)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-11-4(3-13)9-6-5(11)7(14)10-8(15)12(6)2/h13H,3H2,1-2H3,(H,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVLWXKLOOBRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)NC(=O)N2C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297219
Record name 8-(hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42204-38-6
Record name NSC114755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(hydroxymethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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